molecular formula C26H20O9 B3408071 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858767-23-4

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B3408071
CAS No.: 858767-23-4
M. Wt: 476.4 g/mol
InChI Key: BAVBCLFKILOYNV-WNFQYIGGSA-N
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Description

The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate features a benzofuran core substituted at the 2-position with a 3,4,5-trimethoxybenzylidene group (Z-configuration) and at the 6-position with a benzo[d][1,3]dioxole-5-carboxylate ester. The Z-stereochemistry at the benzylidene double bond influences molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallinity and solubility . Its molecular formula is C₂₈H₂₄O₁₀, with a molecular weight of 520.48 g/mol.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O9/c1-29-22-9-14(10-23(30-2)25(22)31-3)8-21-24(27)17-6-5-16(12-19(17)35-21)34-26(28)15-4-7-18-20(11-15)33-13-32-18/h4-12H,13H2,1-3H3/b21-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVBCLFKILOYNV-WNFQYIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Structural Overview

The compound features a benzofuran core , a trimethoxybenzylidene moiety , and a benzo[d][1,3]dioxole structure. The presence of multiple methoxy groups enhances its solubility and may influence its interaction with biological targets.

Chemical Structure

ComponentStructure
Molecular FormulaC24H22O8
Molecular Weight446.44 g/mol
CAS Number929372-82-7

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The trimethoxybenzylidene moiety may interact with specific enzymes or receptors, modulating their activity.
  • DNA Intercalation : The benzofuran core can intercalate with DNA, potentially affecting gene expression and cellular function.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be relevant for this compound as well.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

Antioxidant Properties

Studies have shown that derivatives of benzofuran exhibit significant antioxidant activity. The presence of methoxy groups is believed to enhance this effect by stabilizing free radicals.

Antimicrobial Activity

Compounds similar to this one have been reported to possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research has indicated that certain benzofuran derivatives can reduce inflammation through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuranLacks methoxy groupsReduced reactivity
(Z)-3-oxo-2-(dimethoxybenzylidene)-2,3-dihydrobenzofuranFewer methoxy groupsAltered chemical properties
5-MethoxyflavoneMethoxy groups and flavonoid structureAntioxidant activity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antioxidant Study : A study demonstrated that benzofuran derivatives significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Research : Research indicated that certain benzofuran compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Trials : Clinical trials showed that similar compounds effectively reduced inflammation in animal models.

Comparison with Similar Compounds

Structural Modifications in Analogues

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Features
Target Compound C₂₈H₂₄O₁₀ Benzo[d][1,3]dioxole-5-carboxylate 3,4,5-Trimethoxybenzylidene (Z) 520.48 Polar ester; potential for H-bonding via dioxole oxygen atoms
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate C₂₅H₂₆O₇ Cyclohexanecarboxylate 3,4,5-Trimethoxybenzylidene (Z) 438.48 Hydrophobic cyclohexane group; reduced polarity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate C₂₇H₂₆O₉ 2,6-Dimethoxybenzoate 3,4,5-Trimethoxybenzylidene (Z) 494.49 Increased methoxy groups; enhanced lipophilicity
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate C₂₀H₁₈O₈S Methanesulfonate 2,4,5-Trimethoxybenzylidene (Z) 418.41 Sulfonate group; higher polarity and potential aqueous solubility

Physicochemical Properties and Implications

  • Polarity and Solubility :

    • The target compound’s benzo[d][1,3]dioxole-5-carboxylate group introduces polarity via ether and ester oxygen atoms, favoring solubility in polar aprotic solvents (e.g., DMSO) .
    • Replacement with cyclohexanecarboxylate () reduces polarity, enhancing lipid solubility but limiting aqueous compatibility .
    • Methanesulfonate substitution () introduces a strongly polar sulfonate group, improving solubility in water and biological media .
  • Crystallinity and Packing :

    • The Z-configuration of the benzylidene group creates a bent molecular geometry, influencing crystal packing via van der Waals interactions and hydrogen bonds .
    • Analogues with bulkier substituents (e.g., cyclohexane) may exhibit lower melting points due to disrupted crystalline order .
  • Substitution with 2,4,5-trimethoxybenzylidene () alters electronic distribution, which could affect reactivity in synthetic applications .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of substituted salicylaldehydes with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in acetone with anhydrous potassium carbonate (K₂CO₃) to form the benzofuran core .
  • Step 2 : Esterification of the hydroxyl group at the 6-position of the benzofuran with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane .
  • Z-Isomer Control : The reaction must be conducted under inert atmosphere (N₂/Ar) to minimize oxidation and ensure stereochemical integrity. The Z-configuration is confirmed via NOESY NMR or X-ray crystallography .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (3:1 v/v) to remove polar impurities.
  • Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–40%) to separate stereoisomers and intermediates. Monitor fractions via TLC (Rf ≈ 0.4 in 20% EtOAc/hexane) .
  • HPLC : For high-purity batches (>98%), use a C18 reverse-phase column with isocratic elution (acetonitrile/water, 65:35) .

Q. How is the compound characterized analytically?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
  • Benzylidene proton (δ 7.8–8.1 ppm, singlet).
  • Methoxy groups (δ 3.7–3.9 ppm, multiplets).
  • Benzodioxole protons (δ 6.1–6.3 ppm) .
  • HPLC-MS : ESI+ mode for molecular ion confirmation (m/z ≈ 505 [M+H]⁺).
  • X-ray Crystallography : Resolve Z/E isomerism and confirm dihedral angles between benzofuran and benzylidene moieties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs by replacing the 3,4,5-trimethoxybenzylidene group with halogenated or nitro-substituted arylidene groups. Compare IC₅₀ values in cytotoxicity assays (e.g., MTT against HeLa cells) .
  • Ester Modification : Replace the benzo[d][1,3]dioxole-5-carboxylate with methyl or tert-butyl esters to study lipophilicity effects on membrane permeability (logP measurements via shake-flask method) .
  • Computational Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or topoisomerase II, focusing on hydrogen bonding with methoxy groups .

Q. What strategies address challenges in stereochemical stability during synthesis?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the benzofuran carbonyl with tert-butyldimethylsilyl (TBS) groups during benzylidene formation to prevent keto-enol tautomerism .
  • Low-Temperature Conditions : Perform condensation at 0–5°C to slow isomerization.
  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to resolve Z/E isomers post-synthesis .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalysts (e.g., piperidine vs. pyrrolidine), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 18 hrs to 45 mins at 120°C with 300 W irradiation, improving yield by 15–20% .
  • In Situ Monitoring : Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Repeat assays using identical cell lines (e.g., MCF-7) and incubation times (48 hrs) with 10% FBS-supplemented media.
  • Metabolic Stability Testing : Pre-treat compounds with liver microsomes (human/rat) to identify rapid degradation pathways affecting potency .
  • Synchrotron XRD : Confirm compound integrity in crystallized form post-bioassay to rule out decomposition .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions over 100 ns using GROMACS to assess stability of the benzylidene group in tubulin’s colchicine-binding pocket .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .
  • Pharmacophore Modeling : Map essential features (hydrogen bond acceptors at 3,4,5-OCH₃; hydrophobic benzofuran core) using Schrödinger’s Phase .

Q. How can aqueous solubility be improved for in vivo studies?

  • Methodological Answer :
  • PEGylation : Attach polyethylene glycol (PEG-400) chains to the carboxylate group via ester linkages, increasing solubility from <0.1 mg/mL to >5 mg/mL .
  • Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (7:3 molar ratio) with 75% encapsulation efficiency .
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate derivative .

Q. What strategies mitigate byproduct formation during benzylidene condensation?

  • Methodological Answer :
  • Stoichiometric Control : Maintain a 1:1.2 molar ratio of aldehyde to ketone to limit dimerization.
  • Acid Scavengers : Add molecular sieves (4Å) to absorb HCl byproducts in Knoevenagel condensations .
  • High-Dilution Conditions : Reduce concentration to 0.01 M in THF to disfavor oligomerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

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